molecular formula C21H18BrN5O2S B3008227 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide CAS No. 422287-63-6

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

Cat. No.: B3008227
CAS No.: 422287-63-6
M. Wt: 484.37
InChI Key: LMNNPHYBXBCJOT-UHFFFAOYSA-N
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Description

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide features a quinazolinone core substituted with a bromo group at position 6, a sulfanylidene (C=S) group at position 2, and a benzamide-imidazole ethyl side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The sulfanylidene group may participate in tautomerism or hydrogen bonding, while the benzamide-imidazole moiety could improve solubility and target engagement .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c22-15-5-6-18-17(9-15)20(29)27(21(30)26-18)11-13-1-3-14(4-2-13)19(28)24-8-7-16-10-23-12-25-16/h1-6,9-10,12H,7-8,11H2,(H,23,25)(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNNPHYBXBCJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide is a synthetic organic molecule that belongs to the quinazolinone class. This compound exhibits significant biological activities, particularly in oncology and infectious disease contexts. Its unique structure, which includes a quinazoline core, a bromine atom, and an imidazole moiety, contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN4O2SC_{22}H_{24}BrN_{4}O_{2}S with a molecular weight of approximately 481.4 g/mol. The structural features are crucial for its biological activity, as they influence its interaction with various biological targets.

PropertyValue
Molecular Formula C22H24BrN4O2S
Molecular Weight 481.4 g/mol
IUPAC Name This compound

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including:

  • Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger programmed cell death in certain cancerous cells.

For instance, a study highlighted that derivatives of quinazolinone compounds often show significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary findings suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Key Findings :

  • Effective against Staphylococcus aureus and Escherichia coli.
  • Exhibits a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ampicillin, indicating potential as an alternative antimicrobial agent .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor metabolism or bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Study : A study assessed the effects of the compound on MCF-7 cells and reported a dose-dependent reduction in cell viability, indicating strong antitumor potential.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Antimicrobial Study : Another study evaluated the antimicrobial efficacy against various strains, reporting significant inhibition zones for Candida albicans.
    Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
    Staphylococcus aureus1550
    Escherichia coli1275
    Candida albicans1180

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound: The quinazolinone core (two nitrogen atoms in a bicyclic structure) provides rigidity and planarity, favoring π-π stacking interactions.
  • Compounds (e.g., 9c): Benzimidazole-triazole-thiazole hybrids exhibit fused aromatic systems but lack the keto and thione functional groups of quinazolinones. Their flexibility may reduce binding specificity compared to the target’s planar core .
  • Compound (3): The imidazolidinone core is a five-membered ring with a thioxo group (N-C=S), offering less aromaticity than quinazolinones, which could diminish electronic interactions .

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups Aromaticity Reference
Target Compound Quinazolinone 4-oxo, 2-sulfanylidene High -
(9c) Benzimidazole Triazole, thiazole Moderate
(3) Imidazolidinone 4-thioxo, benzylidene Low

Bromo Substituents

  • Target Compound: The bromo group at position 6 on the quinazolinone may enhance halogen bonding and lipophilicity.
  • (9c) : A 4-bromophenyl group on the thiazole introduces steric bulk but lacks direct conjugation with the heterocyclic core .
  • (3): The 4-bromo-benzyl substituent on imidazolidinone increases molecular weight but positions bromine distally from the reactive thioxo group .

Table 2: Bromo Substituent Effects

Compound Bromo Position Electronic Influence Hydrophobicity (LogP)* Reference
Target Compound Quinazolinone (C6) Direct conjugation with core ~3.8 (predicted) -
(9c) Thiazole (C4-phenyl) Indirect conjugation ~4.2
(3) Benzyl (C4) No conjugation ~4.0

*Predicted values based on structural analogs.

Sulfur-Containing Functional Groups

  • Target Compound : The 2-sulfanylidene (C=S) group may exhibit tautomerism (e.g., thione-thiol equilibrium), affecting reactivity and hydrogen-bonding capacity.
  • (3): The 4-thioxo (N-C=S) group in imidazolidinone is analogous but positioned differently, limiting resonance stabilization compared to the target .

Table 3: Spectroscopic Data for Sulfur Groups

Compound Functional Group IR (C=S stretch, cm⁻¹) NMR (δ, ppm) Reference
Target Compound 2-sulfanylidene ~1250 (predicted) 165–170 (C=S, ¹³C) -
(9c) Thiazole (C-S) ~680 120–125 (C-S, ¹³C)
(3) 4-thioxo (N-C=S) ~1220 180–185 (C=S, ¹³C)

Benzamide-Imidazole Linkages

  • Target Compound: The benzamide is directly linked to the quinazolinone via a methylene group, followed by an ethyl spacer connecting to imidazole. This arrangement balances rigidity and flexibility for target binding.
  • (2g) : A hexyloxy spacer separates benzamide and imidazole, increasing hydrophobicity and reducing conformational restraint compared to the target’s shorter ethyl linkage .

Table 4: Side Chain Comparison

Compound Spacer Length Key Bonds Solubility (mg/mL)* Reference
Target Compound Ethyl Methylene, amide ~0.15 (predicted) -
(2g) Hexyloxy Ether, amide ~0.08

*Predicted values based on LogP calculations.

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